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Compound of Interest

Compound Name: Methyl 3-methoxy-4-nitrobenzoate

Cat. No.: B1346451

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for the ortho, meta, and para
isomers of methyl nitrobenzoate. The information presented is intended to aid in the
identification, characterization, and quality control of these compounds in a research and
development setting.

Data Presentation: Comparative Spectral Data

The following tables summarize the key spectral data for methyl o-nitrobenzoate, methyl m-
nitrobenzoate, and methyl p-nitrobenzoate, obtained through Infrared (IR) Spectroscopy,
Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy Data
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Methyl o- Methyl m- Methyl p-
Functional Group nitrobenzoate nitrobenzoate nitrobenzoate

(cm™?) (cm™?) (cm™?)
C=0 Stretch (Ester) ~1730 ~1720[1] ~1725
NO2 Asymmetric

~1530 ~1530[1] ~1520
Stretch
NO2 Symmetric

~1350 ~1400[1] ~1345
Stretch
C-O Stretch (Ester) ~1250 ~1250[1] ~1280
Aromatic C=C Stretch ~1610, ~1450 ~1530[1] ~1600, ~1440
Aromatic C-H Bending  ~785 (ortho) ~810, ~720 (meta) ~860 (para)

*H NMR Spectroscopy Data (Chemical Shifts, 3, in ppm)

Methyl o- Methyl m- Methyl p-
Proton nitrobenzoate nitrobenzoate nitrobenzoate
(ppm) (ppm) (ppm)
-OCHs ~3.90 3.93[2] ~3.94
Aromatic H ~7.6-8.1 (multiplet) 7.50-8.76 (multiplet)[2] ~8.1-8.3 (multiplet)

Methyl o- Methyl m- Methyl p-

Carbon hitrobenzoate nitrobenzoate nitrobenzoate
(ppm) (ppm) (ppm)

Cc=0 ~165 164.7[2] 165.1[2]

-OCHs ~53 52.6[2] 52.8[2]

Aromatic C-NO2 ~149 148.1[2] 150.5[2]

) 124.3, 127.2, 129.5,
Aromatic C (other) ~124-133 123.5, 130.6, 135.4[2]

131.7, 135.1[2]
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Mass Spectrometry Data (m/z)

Methyl o- Methyl m- Methyl p-

lon nitrobenzoate (m/z) nitrobenzoate (m/z) nitrobenzoate (m/z)
Molecular lon [M]* 181 181[3] 181[4]

[M-OCHs]* 150 150[3] 150[4]

[M-NO2]* 135 135 135

[C7H4O2]* 120 120 120

[CeHa]* 76 76[3] 76

Experimental Protocols

Detailed methodologies for the key analytical techniques used to obtain the comparative
spectral data are provided below.

Synthesis of Methyl Nitrobenzoate Isomers

The synthesis of methyl nitrobenzoate isomers is typically achieved through the electrophilic
aromatic substitution (nitration) of methyl benzoate.

Materials:

Methyl benzoate

Concentrated Nitric Acid (HNOs)

Concentrated Sulfuric Acid (H2SOa)

e Ice

Sodium Bicarbonate (NaHCOs) solution (5%)

Methanol (for recrystallization)

Procedure:
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« In a flask, cool methyl benzoate in an ice bath.
» Slowly add concentrated sulfuric acid to the cooled methyl benzoate with constant stirring.

» In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid
to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

o Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the reaction
temperature below 15°C.

» After the addition is complete, allow the reaction to stir for 30 minutes.
e Pour the reaction mixture over crushed ice to precipitate the crude product.
« |solate the solid product by vacuum filtration and wash with cold water.

e Neutralize the crude product by washing with a 5% sodium bicarbonate solution, followed by
another wash with cold water.

o Purify the crude product by recrystallization from methanol to obtain the respective methyl
nitrobenzoate isomer. The separation of isomers can be achieved by fractional crystallization
or chromatography.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:
e FTIR Spectrometer (e.g., Bruker Tensor 27)
Sample Preparation:

o A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into
a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile
solvent.

Data Acquisition:

o The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer.
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e The spectrum is recorded in the mid-infrared range (typically 4000-400 cm™1).

e The background spectrum of the KBr pellet or salt plate is subtracted from the sample
spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:
 NMR Spectrometer (e.g., Varian A-60 or Bruker Avance series)
Sample Preparation:

o Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds) in an NMR tube.

o A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

For *H NMR, the spectrum is typically acquired over a range of 0-12 ppm.

For 13C NMR, the spectrum is typically acquired over a range of 0-200 ppm.

The data is processed using appropriate software to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:
e Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
Sample Preparation:

o Adilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane
or ethyl acetate).
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GC Conditions:

Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 pm).

Injector Temperature: 250°C.

Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramped to 280°C
at 10°C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: m/z 40-550.

lon Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Mandatory Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the
nitration of methyl benzoate to form the meta-substituted product, which is the major isomer.
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Step 1: Formation of the Nitronium Ion

H0 Step 3: Deprotonation and Product Formation
Step 2: Electrophilic Attack

NoO. H2S0a (regenerated)
+NO2*
- H0 NO2* (Nitronium lon) —» Sigma Complex (Resonance Stabilized) Sigma Complex

H2S0a ﬁﬁserﬁ

3+
e HSOa4~

Click to download full resolution via product page

Caption: Nitration of Methyl Benzoate Mechanism

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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